Molinate

Description

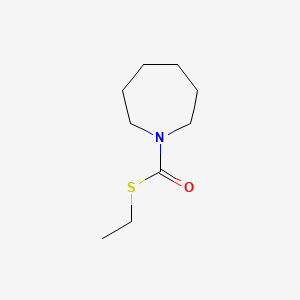

Structure

3D Structure

Properties

IUPAC Name |

S-ethyl azepane-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOPGXGGQYYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024206 | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

136.5 °C @ 10 mm Hg | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (OC) | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.063 g/ml @ 20 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid, Amber liquid | |

CAS No. |

2212-67-1 | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Molinate's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molinate is a selective, systemic thiocarbamate herbicide primarily utilized for the control of grassy weeds in rice cultivation. Its mode of action is the inhibition of lipid synthesis, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs). This guide provides an in-depth technical overview of the biochemical mechanisms underlying this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is absorbed by the roots of emerging seedlings and translocated throughout the plant.[1][2][3] It functions as a pro-herbicide; within the plant, it undergoes metabolic activation through sulfoxidation, catalyzed by microsomal oxidases, to form this compound sulfoxide.[3][4] This activated form is a more potent inhibitor of lipid biosynthesis.

The primary target of this compound sulfoxide is the fatty acid elongase (FAE) complex located in the endoplasmic reticulum. This multi-enzyme complex is responsible for extending fatty acid chains beyond the C18 length produced in the plastids.[5][6] Specifically, this compound and other thiocarbamates inhibit the 3-ketoacyl-CoA synthase (KCS) enzyme, which catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation.[7]

By inhibiting KCS, this compound effectively blocks the synthesis of VLCFAs (fatty acids with 20 or more carbons). These VLCFAs are essential precursors for critical surface lipids, including cuticular waxes, suberin, and cutin.[6][8][9] The disruption of VLCFA synthesis leads to several key phytotoxic effects:

-

Defective Cuticle Formation: A significant reduction in cuticular wax compromises the plant's ability to prevent water loss and protect against environmental stressors.[10] This results in increased leaf wettability.

-

Impaired Seedling Emergence: The failure to produce VLCFAs disrupts the formation of membranes and surface lipids necessary for proper shoot development. This often manifests as seedlings failing to emerge from the soil or leaves failing to unroll from the coleoptile.[8][10]

-

General Growth Inhibition: The widespread importance of VLCFAs in plant development leads to severe stunting of seedling growth.[10]

Biochemical Pathway: VLCFA Synthesis and Point of Inhibition

The synthesis of VLCFAs is a four-step cycle occurring in the endoplasmic reticulum. This compound's activated form, this compound sulfoxide, inhibits the first and crucial step catalyzed by KCS.

Secondary and Ancillary Effects

Interaction with Gibberellic Acid

Early research demonstrated that the growth-inhibiting effects of this compound on barnyardgrass could be overcome by the application of gibberellic acid (GA).[3][11] While the precise mechanism of this reversal is not fully elucidated, it is known that GA is a key hormone in promoting stem and hypocotyl elongation. It is plausible that GA acts downstream of the VLCFA inhibition, promoting growth through alternative pathways or by helping to overcome the physical constraints imposed by a defective cuticle. GA has also been shown to help maintain RNA and protein levels under stress conditions, which could counteract the secondary effects of herbicide treatment.[12]

Effects on RNA Synthesis

Studies from the 1960s and 1970s reported that this compound and the related thiocarbamate EPTC could reduce the levels of soluble and ribosomal RNA in susceptible plants.[11][13] This effect appears to be secondary to the primary mode of action. The inhibition of VLCFA synthesis disrupts membrane integrity and overall seedling development, which would subsequently impact metabolically intensive processes like transcription and translation. For instance, EPTC was found to inhibit ribosomal RNA (r-RNA) synthesis, an effect that was antagonized by the synthetic auxin 2,4-D, highlighting complex cross-talk between lipid metabolism, nucleic acid synthesis, and plant hormone signaling.[13]

Quantitative Data on Thiocarbamate Activity

| Compound | Assay/Organism | Effect | Concentration | Reference |

| Pebulate | Barley (Hordeum vulgare) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |

| Pebulate | Wild Oat (Avena ludoviciana) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |

| Pebulate Sulfoxide | Barley (Hordeum vulgare) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |

| Pebulate Sulfoxide | Wild Oat (Avena ludoviciana) Shoots | Significant inhibition of VLCFA synthesis | ≥ 25 µM | [3] |

Table 1: Quantitative inhibition data for the thiocarbamate herbicide pebulate, demonstrating effective concentrations for VLCFA synthesis inhibition.

For comparison, other herbicides that target KCS enzymes, such as perfluidone and metazachlor, have been shown to inhibit specific KCS isoforms (e.g., FAE1, KCS2) with IC50 values in the low micromolar range.[7]

Experimental Protocols

Protocol for In Vivo VLCFA Elongase (KCS) Inhibition Assay

This protocol is adapted from methodologies used to test KCS inhibitors by heterologous expression in yeast.[7][9][14]

Protocol for Cuticular Wax Extraction and Analysis

This protocol outlines a standard method for quantifying the effect of this compound on the production of epicuticular waxes in whole plants.[1][2][8]

-

Plant Treatment: Grow susceptible seedlings (e.g., barnyardgrass) in a controlled environment. Treat with a sub-lethal concentration of this compound that is known to cause visible symptoms. Grow alongside untreated control plants.

-

Sample Harvesting: After a set treatment period (e.g., 14 days), excise fresh leaves or shoots. Measure the surface area of the plant material.

-

Wax Extraction:

-

Prepare a solution of chloroform containing a known concentration of an internal standard (e.g., n-tetracosane).

-

Briefly immerse the plant material in the chloroform solution for 30-60 seconds with gentle agitation.[1] This short duration minimizes the extraction of intracellular lipids.

-

Remove the plant material. The chloroform now contains the dissolved epicuticular waxes.

-

-

Sample Preparation:

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.[1]

-

To analyze polar compounds like primary alcohols and fatty acids, perform derivatization. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 70°C for 30-45 minutes to convert active hydrogens to trimethylsilyl (TMS) ethers/esters.[1][8]

-

-

GC-MS Analysis:

-

Re-dissolve the derivatized wax extract in a suitable solvent (e.g., chloroform or hexane).

-

Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column.

-

Run a temperature program to separate the different wax components (e.g., initial temp 50°C, ramp to 200°C, then ramp at a slower rate to 320°C).[8]

-

Identify individual compounds based on their mass spectra and retention times compared to known standards and library data.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard. Express results as µg of wax per cm² of leaf surface area.

-

Conclusion

The primary mechanism of action for the herbicide this compound is the inhibition of very-long-chain fatty acid synthesis via the targeted disruption of the 3-ketoacyl-CoA synthase (KCS) enzyme. This action is dependent on the metabolic activation of this compound to this compound sulfoxide within the plant. The resulting depletion of VLCFAs prevents the formation of essential cuticular waxes and other surface lipids, leading to impaired seedling emergence, compromised water retention, and ultimately, plant death. While secondary effects on RNA synthesis and interactions with plant hormones like gibberellic acid have been observed, they are considered consequences of this primary metabolic lesion. The protocols and pathways detailed in this guide provide a framework for the continued study and development of herbicides targeting lipid biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of saturated very-long-chain fatty acid biosynthesis by mefluidide and perfluidone, selective inhibitors of 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiocarbamate Sulfoxides: Potent, Selective, and Biodegradable Herbicides [ouci.dntb.gov.ua]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. RNA Synthesis as the Basis for EPTC and 2,4-D Antagonism | Weed Science | Cambridge Core [cambridge.org]

- 14. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Molinate (CAS: 2212-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molinate (CAS number 2212-67-1) is a selective thiocarbamate herbicide used to control broad-leaved and grassy weeds, primarily in rice cultivation.[1][2] Its chemical name is S-ethyl hexahydro-1H-azepine-1-carbothioate.[1][3] this compound is absorbed by the roots of plants and translocated to the leaves, where it inhibits lipid synthesis, ultimately leading to the plant's death.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, metabolic pathways, toxicology, and analytical methods for its detection.

Physicochemical Properties

This compound is a clear amber liquid with an aromatic odor.[1][6] It is a noncorrosive substance that is miscible with many organic solvents but has limited solubility in water.[7][8] Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | S-ethyl azepane-1-carbothioate | [3][7] |

| CAS Number | 2212-67-1 | [1] |

| Molecular Formula | C9H17NOS | [7][9] |

| Molecular Weight | 187.30 g/mol | [1][9] |

| Appearance | Clear amber liquid | [1][6] |

| Odor | Aromatic | [1] |

| Boiling Point | 202 °C @ 10 mmHg | [10] |

| Vapor Pressure | 746 mPa @ 25 °C | [1] |

| Water Solubility | 880 mg/L @ 20 °C | [1][11] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.86 - 3.21 | [4][7] |

| Henry's Law Constant | 4.1 x 10^-6 atm-cu m/mole @ 20 °C | [7] |

| Soil Adsorption Coefficient (Koc) | 190 | [1][12] |

Mechanism of Action

This compound is a systemic herbicide that is primarily absorbed by the roots and then translocated throughout the plant.[2][4] Its primary mode of action is the inhibition of lipid synthesis, a crucial process for cell membrane formation and energy storage in plants.[4][5] While the precise molecular target is not fully elucidated in the provided search results, thiocarbamate herbicides, in general, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of cuticular waxes and suberin, leading to increased water loss and impaired cell division and expansion, ultimately causing the death of susceptible weeds. Some thiocarbamates are also known to inhibit acetylcholinesterase, a mechanism of toxicity of concern for non-target organisms.[4][7]

Caption: Simplified workflow of this compound's herbicidal action.

Metabolism and Environmental Fate

The breakdown of this compound occurs in various organisms and environmental compartments.

Mammalian Metabolism

In rats, orally administered this compound is well-absorbed and rapidly metabolized.[1][6] The primary metabolic pathway involves sulfoxidation to form this compound sulfoxide, which is then conjugated with glutathione to form a mercapturic acid derivative.[11] Other metabolic reactions include hydroxylation of the azepane ring, primarily at the 3- and 4-positions, followed by glucuronidation.[11] Cleavage of the carbothioate bond can also occur. Excretion is rapid, with the majority of the administered dose eliminated in the urine and a smaller portion in the feces within 48 hours.[1][6] There is no evidence of significant bioaccumulation in tissues.[6]

Microbial Degradation

Microbial degradation is a significant pathway for the breakdown of this compound in soil and water.[1] A mixed bacterial culture has been shown to mineralize this compound.[13] The initial step in this pathway is the cleavage of the thioester bond by a this compound hydrolase, an enzyme found in the bacterium Gulosibacter molinativorax.[14][15] This cleavage results in the formation of ethanethiol and azepane-1-carboxylate.[14][16] These intermediate metabolites are then further degraded by other bacteria in the consortium.[13][14]

Caption: Microbial degradation pathway of this compound.

Environmental Fate

This compound has low persistence in the soil, with a field half-life of 5 to 21 days.[1] It is poorly bound to soil particles and is soluble in water, which gives it the potential to be mobile and contaminate groundwater.[1] Volatilization is a major route of dissipation from soil and water surfaces, especially at higher temperatures.[11][17] Photodegradation in water can also occur, but hydrolysis is generally a slow process.[7][11]

Toxicology

The toxicological profile of this compound has been evaluated in various animal studies.

Acute Toxicity

This compound is moderately toxic via the oral route and has low dermal toxicity.[1][18] It can cause mild skin and moderate eye irritation.[1] The following table summarizes acute toxicity data.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 369 - 720 mg/kg | [1] |

| LD50 | Mouse | Oral | 530 - 795 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 4640 mg/kg | [12] |

| LC50 (4-hour) | Rat | Inhalation | 1.36 mg/L | [1] |

Chronic Toxicity and Other Effects

Long-term exposure to this compound has been associated with effects on the liver, kidneys, testes, and thyroid gland in animal studies.[11][18] Reproductive effects, including changes in spermatozoa and increased embryo resorption, have been observed in male rats at doses of 3.6 mg/kg/day.[1] There is no evidence of carcinogenicity in rats.[1][18] this compound is not considered to be genotoxic.[1][18]

Ecotoxicology

This compound is practically non-toxic to birds.[1] However, its toxicity to aquatic organisms varies. It is considered highly toxic to some fish and aquatic invertebrates.[1][2]

| Test | Species | Duration | Value | Reference |

| LC50 | Rainbow Trout | 96-hour | 0.21 mg/L | [1] |

| LC50 | Bluegill Sunfish | 96-hour | 0.32 mg/L | [1] |

| LC50 | Daphnia | 48-hour | 0.3 - 0.6 mg/L | [1] |

| LC50 (dietary) | Mallard Duck | 5-day | > 13,000 ppm | [1] |

Analytical Methods

The determination of this compound residues in environmental and biological samples is crucial for monitoring and risk assessment. Gas chromatography (GC) is the primary analytical technique used for this purpose.[19][20]

Sample Preparation

Sample preparation typically involves an extraction step to isolate this compound from the sample matrix, followed by a clean-up step to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[19][21] For rice samples, extraction with an acetone-water mixture followed by re-extraction with petroleum ether and cleanup on a Florisil column has been described.[19]

Instrumental Analysis

Gas chromatography coupled with a selective detector is the method of choice for the quantification of this compound.[19][22] Detectors commonly used include:

-

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds like this compound.[11][22]

-

Flame Photometric Detector (FPD): Can be operated in sulfur mode for the selective detection of sulfur-containing pesticides.[19][20]

-

Mass Spectrometry (MS): Provides definitive identification and confirmation of the analyte.[20][21]

Experimental Protocol: Determination of this compound in Water by GC-NPD

This protocol is a generalized example based on common practices for pesticide residue analysis.

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

-

Extraction:

-

To a 50 mL water sample in a separatory funnel, add a suitable internal standard.

-

Add 10 mL of a non-polar solvent such as toluene or methylene chloride.[11][22]

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

-

Gas Chromatographic Analysis:

-

Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Detector: NPD, 300°C.

-

Carrier Gas: Helium at a constant flow rate.[22]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound.

-

Inject the concentrated sample extract into the GC.

-

Identify and quantify the this compound peak based on its retention time and the calibration curve. The detection limit for this type of method can be in the low µg/L range.[11]

-

Caption: General workflow for this compound analysis in water.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]

- 5. apvma.gov.au [apvma.gov.au]

- 6. apvma.gov.au [apvma.gov.au]

- 7. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. chemicalbook.com [chemicalbook.com]

- 13. A novel pathway for mineralization of the thiocarbamate herbicide this compound by a defined bacterial mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. agronomy-rice.ucdavis.edu [agronomy-rice.ucdavis.edu]

- 18. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 19. [Gas chromatographic analysis of this compound residue in rice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

Molinate mode of action as a herbicide

An In-depth Technical Guide to the Herbicidal Mode of Action of Molinate

Introduction

This compound is a selective, systemic thiocarbamate herbicide primarily utilized for the control of grassy weeds, most notably barnyardgrass (Echinochloa crusgalli), in rice cultivation.[1][2] As a member of the Herbicide Resistance Action Committee (HRAC) Group N (or WSSA Group 8), its primary mode of action is the inhibition of lipid synthesis.[3][4] Unlike other classes of lipid synthesis inhibitors, such as the ACCase inhibitors, this compound and other thiocarbamates specifically disrupt the elongation of very-long-chain fatty acids (VLCFAs).[1][3][5] This guide provides a detailed technical overview of the biochemical pathways, molecular interactions, and physiological consequences that define this compound's herbicidal activity, intended for researchers in agronomy, plant science, and herbicide development.

This compound is absorbed by the roots and emerging shoots of seedlings and is subsequently translocated throughout the plant.[1][2][6] Its herbicidal effects are most pronounced during early seedling development, making it an effective pre-emergence or early post-emergence herbicide. The molecular mechanism is complex, involving metabolic activation within the plant to produce the ultimate inhibitory compounds.

Biochemical Pathway of this compound Action

The herbicidal activity of this compound is not direct but relies on its conversion into more reactive metabolites within the plant. This process of bioactivation is a critical first step in its mode of action.

Metabolic Activation: A Pro-herbicide Strategy

This compound is a pro-herbicide, meaning it is metabolized into its active form after absorption by the plant. The primary activation pathway is sulfoxidation, a two-step oxidative process.[7][8]

-

Step 1: Sulfoxidation. The thiol moiety of the this compound molecule is oxidized, typically by cytochrome P450 monooxygenases, to form this compound sulfoxide.[7][9][10] This sulfoxide is a key reactive intermediate.[3][8]

-

Step 2: Further Oxidation. this compound sulfoxide can be further oxidized to this compound sulfone.[7]

Both this compound sulfoxide and sulfone are considered the active herbicidal compounds, with the sulfoxide being a potent carbamoylating agent and the sulfone a strong inhibitor of specific enzymes.[3][7][8]

Caption: Metabolic activation pathway of this compound in plants.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The primary target of activated this compound is the inhibition of enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs).[3][11] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential for the synthesis of critical surface lipids like cuticular waxes and suberin.[5][11]

The biosynthesis of VLCFAs occurs through a cycle of four reactions catalyzed by a multi-enzyme complex known as the fatty acid elongase (VLCFAE), located in the endoplasmic reticulum.[5] This cycle adds two-carbon units (from malonyl-CoA) to an existing acyl-CoA chain (e.g., C18-CoA). The active metabolites of this compound are believed to inhibit the first and rate-limiting step of this cycle: the condensation of malonyl-CoA with the acyl-CoA substrate.[5][12] This inhibition leads to a depletion of VLCFAs and a corresponding accumulation of their C16 and C18 precursors.[3]

Caption: Site of this compound action within the VLCFA synthesis pathway.

Physiological and Morphological Consequences

The biochemical disruption of VLCFA synthesis translates into visible and lethal physiological effects on susceptible plants.

-

Defective Cuticle Formation: The most significant consequence is the impairment of cuticular wax production.[13] This leads to a defective cuticle that is more permeable, resulting in increased water loss and reduced tolerance to environmental stress. It also increases leaf wettability.[14]

-

Impaired Shoot Emergence: The integrity of the coleoptile and emerging shoots is compromised, often preventing seedlings from breaking through the soil surface.[5]

-

Visible Injury Symptoms: Susceptible grass seedlings exhibit characteristic symptoms, including severe growth inhibition, stunting, and deformation. Leaves often fail to unroll properly from the coleoptile, appearing twisted or malformed.[5][13]

Quantitative Analysis of Thiobencarb's Effect on Cellular Fatty Acid Profile

While specific quantitative data for this compound is limited in readily available literature, studies on thiobencarb, another thiocarbamate herbicide with the same mode of action, provide a clear illustration of the biochemical outcome. Treatment of barnyard millet cultured cells with thiobencarb resulted in a significant shift in the fatty acid profile, characterized by a decrease in VLCFAs and an accumulation of their precursors.

| Fatty Acid Chain | Change in Relative Abundance Following Thiobencarb Treatment | Putative Role |

| C14:0, C15:0 | Increased | Precursors |

| C18:0, C18:1 | Increased | Precursors for Elongation |

| C20:0, C20:1 | Decreased | VLCFA Products |

| C22:0 | Decreased | VLCFA Products |

| C24:0, C24:1 | Decreased | VLCFA Products |

| C26:0 | Decreased | VLCFA Products |

| Data synthesized from the findings reported on thiobencarb in barnyard millet cells, which is expected to be analogous to this compound's action.[3] |

Key Experimental Protocols

Protocol: In Vivo Assay for Inhibition of VLCFA Synthesis

This protocol is designed to measure the effect of this compound on VLCFA synthesis within living plant tissue.

-

Plant Material: Germinate seeds of a susceptible species (e.g., barley, Hordeum vulgare, or barnyardgrass) in a suitable medium until seedlings reach an appropriate developmental stage.

-

Herbicide Treatment: Expose seedlings to a range of this compound concentrations (e.g., 0, 1, 10, 100 µM) in a hydroponic or liquid culture medium for a defined period (e.g., 24 hours).

-

Radiolabeling: Transfer the seedlings to a fresh medium containing the same this compound concentration plus a radiolabeled fatty acid precursor, such as [1-¹⁴C]acetate or [2-¹⁴C]malonyl-CoA, and incubate for 2-4 hours.

-

Lipid Extraction: Harvest the shoot or root tissues, immediately freeze in liquid nitrogen, and extract total lipids using a chloroform:methanol:water (or similar solvent) system.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids. Convert the fatty acids to their fatty acid methyl esters (FAMEs) using an agent like BF₃-methanol.

-

Analysis: Separate and quantify the FAMEs using gas chromatography (GC). The eluent can be passed through a radioactivity detector (Radio-GC) to determine the amount of ¹⁴C incorporated into each fatty acid chain.

-

Data Interpretation: Calculate the percentage of inhibition of radiolabel incorporation into VLCFAs (≥C20) relative to the untreated control.

Caption: Experimental workflow for assaying in vivo VLCFA synthesis inhibition.

Molecular Interactions and Detoxification Pathways

The efficacy of this compound is determined by a balance between its bioactivation and the plant's ability to detoxify the active metabolites.

-

Reactivity of this compound Sulfoxide: The sulfoxide metabolite is an effective carbamoylating agent that can react with nucleophilic thiol groups, such as the cysteine residues in proteins or glutathione (GSH).[8] Its reaction with the target elongase enzymes is presumed to cause inhibition.

-

Detoxification via Glutathione S-Transferase (GST): Plants can detoxify this compound sulfoxide by conjugating it with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[8] This forms a non-toxic conjugate that is subsequently sequestered.

-

Mechanism of Herbicide Safeners: Herbicide safeners, such as dichlormid, protect crops like corn from thiocarbamate injury by enhancing this detoxification pathway.[8][11] They act by increasing the cellular levels of both GSH and the activity of specific GST enzymes, thereby accelerating the neutralization of the active sulfoxide before it can reach its target site.[8]

References

- 1. This compound (Ref: OMS 1373) [sitem.herts.ac.uk]

- 2. Herbicidal Action of this compound in Barnyardgrass and Rice | Weed Science | Cambridge Core [cambridge.org]

- 3. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]

- 4. weedscience.org [weedscience.org]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. fbn.com [fbn.com]

- 7. Relative inhibitory potency of this compound and metabolites with aldehyde dehydrogenase2: implications for the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a mammalian long chain fatty acyl elongase regulated by sterol regulatory element-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. my.ucanr.edu [my.ucanr.edu]

- 14. Herbicides inhibiting lipid synthesis - Herbicides and Plant Metabolism [resolve.cambridge.org]

Toxicological Profile of Molinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used for the control of grassy weeds in rice cultivation. Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of this compound, summarizing key findings on its mechanism of action, pharmacokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that this compound is well-absorbed following oral administration. It is rapidly metabolized in the liver and excreted primarily through the urine. Excretion is largely complete within 48 hours, with approximately 88% of the administered dose found in the urine and 11% in the feces.

The metabolism of this compound proceeds via two main pathways: sulfoxidation and ring hydroxylation. The sulfoxidation pathway is considered the toxification pathway, leading to the formation of this compound sulfoxide, which has been implicated in testicular toxicity. The hydroxylation pathway is a detoxification pathway.

Experimental Protocol: ADME Study in Rats

A typical ADME study to characterize the pharmacokinetic profile of this compound in rats would be conducted as follows:

-

Test System: Male and female Sprague-Dawley rats.

-

Administration: A single oral dose of radiolabeled this compound.

-

Sample Collection: Urine, feces, and blood samples are collected at various time points over a defined period (e.g., 72 hours).

-

Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion. The parent compound and its metabolites in the urine and feces are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

Endpoints: Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the percentage of the administered dose excreted in urine and feces are calculated.

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route.

Quantitative Data for Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 369 - 720 mg/kg | |

| LD50 | Mouse | Oral | 530 - 795 mg/kg | |

| LD50 | Rat | Dermal | 4000 - 4800 mg/kg | |

| LC50 (4-hour) | Rat | Inhalation | 1.36 mg/L |

Symptoms of acute exposure to this compound can include nausea, diarrhea, abdominal pain, fever, weakness, and conjunctivitis.

Experimental Protocols for Acute Toxicity Studies

Acute Oral Toxicity (following OECD Guideline 401):

-

Test System: Rats, typically of a standard strain.

-

Administration: A single oral dose of this compound is administered by gavage. Multiple dose groups with a sufficient number of animals per group are used to determine the dose-response relationship.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.

Acute Dermal Toxicity (following OECD Guideline 402):

-

Test System: Rats or rabbits.

-

Administration: A single dose of this compound is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for mortality, signs of systemic toxicity, and local skin reactions for at least 14 days.

-

Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (following OECD Guideline 403):

-

Test System: Rats.

-

Administration: Animals are exposed to an aerosol or vapor of this compound for a fixed period, typically 4 hours, in an inhalation chamber.

-

Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days.

-

Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is calculated.

Chronic Toxicity

Long-term exposure to this compound has been shown to affect several organ systems, with the primary target organs being the thyroid, testes, and the nervous system. In a 2-year study in rats, no carcinogenic activity was reported at doses up to 2 mg/kg/day.

Quantitative Data from Chronic Toxicity and Other Studies

| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Endpoint | Reference |

| 3-generation reproduction | Rat | 0.2 | 0.63 | Reduced litter size and pup survival | |

| Subchronic neurotoxicity | Rat | Not established | 4.0 (males), 4.5 (females) | Decreased cholinesterase and neurotoxic esterase activity | |

| Developmental | Rat | - | 35 | Increased incidence of runting | |

| Developmental | Rabbit | 20 | - | Maternal and developmental toxicity | |

| Delayed neurotoxicity | Hen | 200 | 630 | Axonal degeneration | |

| 2-year chronic/carcinogenicity | Rat | 2 | - | No carcinogenic activity |

Acceptable Daily Intake (ADI): 0.002 mg/kg/day

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (following OECD Guideline 408)

-

Test System: Rats.

-

Administration: this compound is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

-

Pathology: At termination, all animals undergo a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.

-

Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

Reproductive and Developmental Toxicity

This compound has been identified as a reproductive and developmental toxicant, with the rat being a particularly sensitive species.

Reproductive Toxicity: Administration of this compound to male rats has been shown to cause changes in spermatozoa and decreased fertility. The mechanism of male reproductive toxicity is believed to involve the inhibition of neutral cholesterol ester hydrolase in the testes by a metabolite of this compound, this compound sulfoxide. This inhibition disrupts the mobilization of cholesterol, a crucial precursor for steroid hormone synthesis, thereby impairing spermatogenesis.

Developmental Toxicity: In rats, developmental effects, such as an increased incidence of runting, have been observed at doses below those causing maternal toxicity. In rabbits, developmental toxicity was observed at the same dose level that produced maternal toxicity.

Experimental Protocols

Three-Generation Reproductive Toxicity Study (following OECD Guideline 416):

-

Test System: Rats.

-

Administration: this compound is administered to the parent generation (F0) for a period before mating, during mating, and for the females, throughout gestation and lactation. The offspring (F1 generation) are then selected to become the parents of the F2 generation, and the process is repeated.

-

Endpoints: The study evaluates the effects of the test substance on reproductive performance, including fertility, gestation, parturition, and lactation, as well as the growth and development of the offspring.

Developmental Toxicity Study (following OECD Guideline 414):

-

Test System: Typically pregnant rats or rabbits.

-

Administration: this compound is administered to the dams daily during the period of organogenesis.

-

Endpoints: The dams are observed for signs of maternal toxicity. The fetuses are examined for external, visceral, and skeletal abnormalities.

Neurotoxicity

This compound is a known neurotoxicant, with effects demonstrated in multiple species, including rats, dogs, and hens. The primary mechanism of neurotoxicity is the inhibition of cholinesterase (ChE) and neurotoxic esterase (NTE). Inhibition of ChE can lead to an accumulation of the neurotransmitter acetylcholine, resulting in clinical signs such as ataxia, tremors, and salivation. This compound has also been shown to cause delayed neurotoxicity in hens, characterized by axonal degeneration.

Experimental Protocol: Delayed Neurotoxicity Study in Hens (following OECD Guideline 418)

-

Test System: Adult domestic hens.

-

Administration: A single oral dose of this compound is administered. A positive control group treated with a known delayed neurotoxicant is also included.

-

Observation Period: The hens are observed for at least 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.

-

Pathology: At the end of the observation period, the animals are sacrificed, and sections of the brain, spinal cord, and peripheral nerves are examined for histopathological evidence of axonal degeneration and demyelination.

-

Biochemical Analysis: In some protocols, NTE activity in the brain and spinal cord is measured.

Genotoxicity and Carcinogenicity

Genotoxicity: this compound has been reported to be non-genotoxic in some assays. However, a comprehensive evaluation of its genotoxic potential would involve a battery of in vitro and in vivo tests.

Carcinogenicity: In a 2-year carcinogenicity study in rats, no evidence of carcinogenic activity was reported at the doses tested. However, the US EPA has classified this compound as "suggestive of carcinogenicity" based on an increased incidence of kidney tumors in mice in other studies.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - following OECD Guideline 471):

-

Test System: Histidine-requiring strains of Salmonella typhimurium.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound, with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

In Vivo Micronucleus Assay (following OECD Guideline 474):

-

Test System: Mice or rats.

-

Procedure: Animals are treated with this compound, and bone marrow or peripheral blood is collected at appropriate time points. The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is clastogenic or aneugenic in vivo.

Signaling Pathways and Mechanisms of Toxicity

Conclusion

This compound is a moderately toxic herbicide with a well-characterized toxicological profile. Its acute toxicity is moderate by oral and inhalation routes and low via dermal exposure. Chronic exposure can lead to effects on the thyroid, testes, and the nervous system. This compound is a reproductive and developmental toxicant, with the mechanism of male reproductive toxicity linked to the inhibition of neutral cholesterol ester hydrolase by its sulfoxide metabolite. Its neurotoxicity is primarily due to the inhibition of cholinesterase and neurotoxic esterase. While some studies have suggested a potential for carcinogenicity in mice, a 2-year rat study did not show carcinogenic effects. A comprehensive understanding of these toxicological endpoints and the associated mechanisms is crucial for conducting accurate risk assessments and ensuring the safe use of this herbicide.

Molinate environmental fate and transport

An In-depth Technical Guide on the Environmental Fate and Transport of Molinate

Introduction

This compound (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used to control grassy weeds in rice cultivation.[1][2] Its application directly to flooded rice paddies necessitates a thorough understanding of its behavior in the environment to assess potential risks to non-target organisms and ecosystems.[3][4] This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. The information is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. These properties influence its solubility, volatility, and sorption to soil and sediment, which in turn dictate its distribution and persistence.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇NOS | [5] |

| Molecular Weight | 187.30 g/mol | [1][6] |

| CAS Number | 2212-67-1 | [1] |

| Appearance | Clear liquid with an aromatic odor | [1][6] |

| Water Solubility | 880 mg/L (at 20-25°C) | [1][5] |

| Vapor Pressure | 746 mPa (5.6 x 10⁻³ mm Hg) at 25°C | [1][6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.88 - 3.2 | [1][5][6] |

| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 80 - 190 cm³/g | [1][6] |

| Henry's Law Constant | 4.10 x 10⁻⁶ atm·m³/mol (estimated) | [6] |

Environmental Degradation

This compound dissipates from the environment through a combination of biotic and abiotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, moisture content, temperature, and sunlight exposure.

Biotic Degradation

Microbial metabolism is a primary factor in the dissipation of this compound from soil and water systems.[1] A variety of bacteria and fungi are capable of transforming this compound, sometimes utilizing it as a source of nutrients and energy.[3][7]

Under aerobic conditions, degradation often proceeds via oxidative routes.[7] However, the most well-documented pathway involves a hydrolytic mechanism, particularly by the actinobacterium Gulosibacter molinativorax ON4(T).[3][8] This bacterium produces a this compound hydrolase enzyme that cleaves the thioester bond of the this compound molecule.[8] This initial cleavage is a critical detoxification step, releasing ethanethiol and azepane-1-carboxylate.[8] These intermediate metabolites are then further degraded and mineralized by other microorganisms within the microbial consortium.[8]

Most known degradation pathways for this compound can lead to the formation of partially oxidized metabolites that are more toxic and persistent than the parent compound.[7] However, the complete mineralization pathway facilitated by mixed microbial cultures can break this compound down into innocuous compounds.[8]

Experimental Protocol: Microbial Degradation Study (Batch Reactor)

This protocol describes a typical laboratory experiment to assess the microbial degradation of this compound.

-

Inoculum Preparation: A defined mixed bacterial culture, such as one containing Gulosibacter molinativorax, is grown in a suitable nutrient broth.[9]

-

Reactor Setup: The experiment is conducted in a batch reactor. The basal medium contains mineral salts and this compound as the sole carbon and nitrogen source at a known concentration (e.g., 187 mg/L).[9]

-

Incubation Conditions: The reactor is inoculated with the prepared culture. Key operating parameters are controlled and monitored:

-

Sampling and Analysis: Samples are withdrawn from the reactor at regular intervals.

-

Quantification: The concentration of this compound and its degradation products (e.g., 2-oxo-molinate) in the samples is determined using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

-

Data Analysis: The rate of this compound degradation and the rate of microbial growth are calculated from the concentration-time data.[9]

Abiotic Degradation

Abiotic processes, including photolysis and hydrolysis, also contribute to the breakdown of this compound, although their significance varies.

-

Photodegradation (Photolysis): this compound can be degraded by sunlight, particularly in aqueous environments.[1][10] Studies have shown that photodecomposition products are present in water from treated fields.[10] The process can be enhanced by photocatalysts. The degradation of this compound has been demonstrated to follow apparent first-order kinetics in the presence of a TiO₂ photocatalyst or through a photo-Fenton reaction.[11]

-

Hydrolysis: this compound is relatively stable to hydrolysis in acidic and alkaline conditions, typically within an environmental pH range of 5 to 9.[6] Therefore, chemical hydrolysis is generally considered a minor degradation pathway compared to microbial degradation and volatilization.

Environmental Transport and Mobility

The movement of this compound between air, water, and soil is a critical aspect of its environmental risk profile. Its high water solubility and volatility, combined with low soil sorption, indicate a potential for significant transport.

Volatilization

Due to its relatively high vapor pressure, volatilization is a primary mode of dissipation for this compound, especially from the water surface of flooded rice paddies.[10][12][13] Studies monitoring treated fields have confirmed that volatilization from water is the main dissipation mechanism.[10][13] The estimated atmospheric half-life for vapor-phase this compound reacting with hydroxyl radicals is approximately 12 hours.[6]

Mobility in Soil

This compound is expected to have high mobility in soil.[6] Its low soil organic carbon-water partitioning coefficient (K_oc_ of 80-190) indicates that it binds poorly to soil particles.[1][6] This, combined with its high water solubility, creates a potential for leaching into lower soil profiles and contaminating groundwater.[1][6] However, its relatively short soil half-life can mitigate the extent of leaching.

Experimental Protocol: Soil Column Leaching Study

This protocol outlines a method to assess the mobility of this compound in soil, adapted from OECD guidelines.

-

Column Preparation: A glass or stainless steel column is uniformly packed with sieved soil. The soil is pre-conditioned to a specific moisture content.

-

Tracer Application: A non-sorbing tracer (e.g., bromide) is often applied to characterize the water flow through the column.

-

This compound Application: A known amount of this compound (often radiolabeled for easier detection) is applied to the top surface of the soil column.

-

Elution: The column is eluted with a simulated rainfall solution (e.g., 0.01 M CaCl₂) at a constant, slow flow rate for an extended period (e.g., 48 hours).

-

Leachate Collection: The leachate (water passing through the column) is collected in fractions over time.

-

Analysis:

-

Leachate: Each fraction is analyzed for the concentration of this compound, its metabolites, and the tracer using appropriate methods (e.g., Liquid Scintillation Counting for radiolabeled compounds, GC or LC-MS for non-labeled).

-

Soil: After elution, the soil column is sectioned into segments (e.g., every 5 cm). Each segment is extracted and analyzed to determine the vertical distribution of the remaining this compound and its degradation products.

-

-

Data Interpretation: The results are used to generate a breakthrough curve and determine the distribution of the chemical in the soil profile, providing a measure of its leaching potential.

Transport in Water

As it is applied directly to water, this compound is readily transported via surface water runoff. It has been detected in irrigation supply water and at higher concentrations in drainage water from rice farms.[5][14] This indicates a risk of contamination for adjacent surface water bodies.[4]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. Bioconcentration is a specific component of this, referring to uptake from water alone.

The Bioconcentration Factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium.[15][16] Based on its octanol-water partition coefficient (Log K_ow_ ≈ 2.9) and available studies, this compound is considered to have a low to moderate potential for bioconcentration in aquatic organisms.[6]

Experimental Protocol: Bioconcentration in Fish

This protocol is based on the OECD 305 guideline for determining the bioconcentration of a chemical in fish.

-

Test Organism: A suitable fish species (e.g., rainbow trout or bluegill sunfish) is selected.

-

Acclimation: Fish are acclimated to the test conditions (water quality, temperature) for a specified period.

-

Exposure Phase (Uptake): Fish are exposed to a constant, sublethal concentration of this compound in water for an extended period (e.g., 28 days). The water concentration of this compound is monitored regularly to ensure it remains stable.

-

Sampling (Uptake): Sub-samples of fish are taken at various time points during the exposure phase to determine the internal concentration of this compound.

-

Depuration Phase (Optional): After the exposure phase, the remaining fish are transferred to clean, this compound-free water. They are held for a period to measure the rate at which the chemical is eliminated from their tissues.

-

Sampling (Depuration): Fish are sampled at intervals during the depuration phase.

-

Analysis: Water and fish tissue samples are analyzed for this compound concentration using validated analytical methods.

-

BCF Calculation: The steady-state BCF is calculated as the concentration in the fish (C_f_) divided by the concentration in the water (C_w_). If steady-state is not reached, the BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).[16]

Summary of Quantitative Fate Data

The following tables summarize key quantitative values related to the environmental fate of this compound.

Table 1: Degradation Half-Life (DT₅₀ / t₁/₂) Data

| Medium/Condition | Half-Life Value | Reference |

| Soil (Field) | 5 - 21 days | [1] |

| Soil (Moist, Lab) | 3 weeks (21 days) | [13] |

| Soil (Flooded, Lab) | 10 weeks (70 days) | [13] |

| Soil (Flooded, Acidic) | up to 160 days | [5] |

| Soil (Surface, Field) | 23.9 days | [12] |

| Water (Paddy Field) | 3 - 10 days | [4] |

| Water (Field Study) | 5.1 days | [12] |

| Atmosphere (Vapor Phase) | ~12 hours (estimated) | [6] |

Table 2: Partitioning and Mobility Data

| Parameter | Value | Significance | Reference |

| K_oc_ (Soil Sorption) | 80 - 190 cm³/g | Low sorption, high mobility potential | [1][6] |

| Log K_ow_ | 2.88 - 3.2 | Low to moderate bioconcentration potential | [1][5][6] |

| BCF (Bioconcentration Factor) | Low to Moderate | Low to moderate potential to accumulate in aquatic organisms from water | [6] |

Conclusion

The environmental fate of this compound is characterized by several key processes. Its primary route of dissipation from treated rice paddies is volatilization from the water surface.[10][13] Microbial degradation is the dominant breakdown process in soil and water, though the persistence of this compound increases significantly in flooded, anaerobic soil conditions.[1][5][13] Due to its high water solubility and low soil sorption coefficient, this compound is mobile in soil and has the potential to leach into groundwater and be transported via surface runoff into adjacent water bodies.[1][5][6] Its potential for bioaccumulation in aquatic organisms is considered low to moderate.[6] A comprehensive understanding of these pathways and the factors that influence them is essential for managing the use of this compound and mitigating its environmental impact.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound - OEHHA [oehha.ca.gov]

- 3. Microbial degradation of the herbicide this compound by defined cultures and in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound in freshwater and marine water [waterquality.gov.au]

- 6. This compound | C9H17NOS | CID 16653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of operating parameters on this compound biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocatalytic degradation of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The degradation of [14C]this compound in soil under flooded and nonflooded conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 15. Bioconcentration - Wikipedia [en.wikipedia.org]

- 16. chemsafetypro.com [chemsafetypro.com]

An In-Depth Technical Guide to the Degradation Pathways of Molinate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the thiocarbamate herbicide molinate in soil and water. This compound is a selective herbicide primarily used in rice cultivation, and understanding its environmental fate is crucial for assessing its ecological impact and developing effective bioremediation strategies. This document details the microbial and abiotic degradation processes, identifies key metabolites, presents quantitative degradation data, outlines experimental protocols for studying its degradation, and provides visual representations of the degradation pathways.

Core Degradation Pathways of this compound

This compound degradation in the environment proceeds through three primary pathways: microbial degradation, photodegradation, and hydrolysis. The predominance of each pathway is influenced by environmental conditions such as soil type, moisture content, pH, temperature, and the presence of microbial populations.[1][2]

Microbial Degradation

Microbial activity is a major contributor to this compound dissipation in soil and water.[1][3] Both bacteria and fungi have been shown to transform this compound, with degradation occurring under both aerobic and anaerobic conditions.[4]

Under aerobic conditions, oxidative pathways are common, often requiring an additional carbon source for co-metabolism.[4] However, a key microbial player in this compound degradation is the actinobacterium Gulosibacter molinativorax ON4(T).[1][5] This bacterium can utilize this compound as a source of carbon, nitrogen, and energy.[6] The initial and crucial step in this pathway is the hydrolysis of the thioester bond of this compound by the enzyme this compound hydrolase, which is produced by G. molinativorax.[7][8] This enzymatic action results in the formation of two primary metabolites: ethanethiol and azepane-1-carboxylate.[7][9] While G. molinativorax can further metabolize azepane-1-carboxylate, the accumulation of ethanethiol can be toxic to the bacterium at high concentrations.[6] In mixed microbial cultures, other bacteria can then degrade these initial products, leading to complete mineralization.[6][10]

Under anaerobic conditions, a hydrolytic mechanism has been attributed to the complete mineralization of this compound, where it can serve as the sole carbon and energy source.[4]

Photodegradation

In aqueous environments, photodegradation is a significant pathway for this compound dissipation. This process can occur through two mechanisms:

-

Direct Photolysis: this compound absorbs light energy, leading to its chemical transformation.

-

Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., humic acids, nitrate ions), absorb light and produce reactive species that then degrade the this compound molecule.[11]

Photodegradation of this compound in water can be highly effective, with studies showing significant removal under UV irradiation.[12] The process follows apparent first-order kinetics, and the rate is influenced by factors such as pH and the presence of electron scavengers.[11]

Hydrolysis

Hydrolysis is a chemical process where water reacts with a compound, leading to its breakdown. For thiocarbamates like this compound, hydrolysis can occur at the ester linkage.[2] This process is generally slow for this compound under neutral conditions but can be influenced by pH.[13]

Key Degradation Products

Several degradation products of this compound have been identified in soil and water, arising from the various degradation pathways. The formation of these metabolites is significant as some can be more toxic and persistent than the parent compound.[1][4]

Major identified degradation products include:

-

This compound Sulfoxide: Formed through the oxidation of the sulfur atom.

-

2-Oxo-molinate, 4-Hydroxy-molinate, and 4-Oxo-molinate: Resulting from the hydroxylation and further oxidation of the azepine ring.

-

S-carboxyl methyl derivative: Formed through the carboxylation of the S-ethyl group.

-

Hexamethyleneimine: Produced by the cleavage of the carbothioate group.

-

Ethanethiol and Azepane-1-carboxylate: The initial products of microbial hydrolysis by Gulosibacter molinativorax.[7][9]

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed as its half-life (DT50), which can vary significantly depending on environmental conditions.

Table 1: Half-life of this compound in Soil

| Condition | Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Moist (Non-flooded) | Not Specified | Not Specified | ~21 | Not Specified |

| Flooded | Not Specified | Not Specified | ~70 | Not Specified |

| Aerobic, Acidic | Not Specified | Not Specified | 8 - 25 | Not Specified |

| Flooded | Not Specified | Not Specified | up to 160 | Not Specified |

Table 2: Microbial Degradation Rates of this compound

| Microbial Culture | Temperature (°C) | Initial this compound Conc. (mg/L) | Specific Degradation Rate (g this compound / g cell dry wt / h) | Reference |

| Mixed Culture DC | 15 | ~187 | 0.027 | [14] |

| Mixed Culture DC | 35 | ~187 | 0.180 | [14] |

Table 3: this compound Degradation in Water under Various Conditions

| Degradation Process | Conditions | Degradation Efficiency (%) | Time | Reference |

| Aeration | Effluent water from rice fields | 84 | Not Specified | [12] |

| Photodecomposition | Clean water, UV-light | 96 | 24 hours | [12] |

| Biological Degradation | Algal cultures | 55 | 20 days | [12] |

| Biological Degradation | Algal cultures | 78 | 40 days | [12] |

| Biological Degradation | Micro-organism cultures (dark, continuous flow) | 97 | Not Specified | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. The following sections outline typical experimental protocols.

Soil Microcosm Study for Microbial Degradation

This protocol is designed to assess the microbial degradation of this compound in a controlled laboratory setting.

-

Soil Collection and Preparation:

-

Collect soil from a relevant site (e.g., a rice paddy).

-

Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil properties (pH, organic matter content, texture).

-

Pre-incubate the soil at a specific temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a period (e.g., 7 days) to stabilize the microbial community.[15]

-

-

Microcosm Setup:

-

Distribute a known weight of the prepared soil (e.g., 50 g) into individual glass containers (microcosms).

-

Prepare a stock solution of this compound (and/or ¹⁴C-labeled this compound for tracing) in a suitable solvent.

-

Spike the soil in each microcosm with the this compound solution to achieve the desired initial concentration. Allow the solvent to evaporate.

-

For bioaugmentation studies, inoculate a set of microcosms with a known concentration of a this compound-degrading microbial culture (e.g., Gulosibacter molinativorax).

-

Establish control microcosms, including sterile controls (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

-

Adjust the moisture content of the soil to the desired level.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Maintain the moisture content throughout the incubation period by periodic addition of sterile water.

-

For aerobic studies, ensure adequate air exchange. For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

-

-

Sampling and Analysis:

-

At predetermined time intervals, destructively sample replicate microcosms.

-

Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture followed by partitioning into dichloromethane).[16]

-

Analyze the extracts using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

-